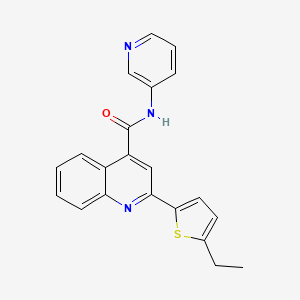![molecular formula C18H24N2S B6078700 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6078700.png)
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain. Methylphenidate is a Schedule II controlled substance due to its high potential for abuse and dependence.
作用機序
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased arousal, attention, and motivation. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate also activates the release of dopamine and norepinephrine, leading to further increases in these neurotransmitters.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and inhibits appetite. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate can cause side effects such as insomnia, loss of appetite, and anxiety.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also widely available and relatively inexpensive. However, 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has limitations as well. It has a high potential for abuse and dependence, which can make it difficult to use in certain experiments. It can also cause side effects that may affect the outcome of the experiment.
将来の方向性
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate. One area of research is the development of new drugs that target the dopamine and norepinephrine systems in the brain. Another area of research is the study of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate as a cognitive enhancer in healthy individuals. Finally, the long-term effects of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate on brain development and function need to be further studied to better understand its safety and efficacy.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate is a psychostimulant drug that is commonly used to treat ADHD and narcolepsy. It works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has several advantages for lab experiments, but also has limitations due to its potential for abuse and dependence. There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate, including the development of new drugs and the study of its effects on brain development and function.
合成法
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate is synthesized by the reaction of piperidine with α-bromo-2,3-dimethylbenzyl chloride, followed by the reaction of the resulting compound with 3-methyl-2-thiophenecarboxaldehyde. The final product is obtained by reducing the resulting imine with sodium borohydride. The synthesis of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, memory, and cognitive function in individuals with ADHD. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has also been used to treat depression, anxiety, and fatigue in cancer patients. In addition, 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has been studied for its potential as a cognitive enhancer in healthy individuals.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-14-5-4-6-17(16(14)3)20-10-8-19(9-11-20)13-18-15(2)7-12-21-18/h4-7,12H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTREVYMEZGSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266505 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)

![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6078676.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)
![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![N-mesityl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6078713.png)